![molecular formula C24H32N6O3 B607829 GSK3326595 CAS No. 1616392-22-3](/img/structure/B607829.png)
GSK3326595
描述
GSK3326595 is a complex organic compound that belongs to the class of pyrimidine derivatives
科学研究应用
Chemistry
In chemistry, GSK3326595 is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable tool in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies might focus on its binding affinity, selectivity, and efficacy in biological assays.
Medicine
In medicine, compounds like this are often investigated for their therapeutic potential. They may be tested for activity against diseases such as cancer, infections, or neurological disorders. Clinical trials and pharmacokinetic studies are essential to determine their safety and effectiveness.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
作用机制
Target of Action
The primary target of GSK3326595 is Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is the primary enzyme responsible for symmetric arginine dimethylation of multiple proteins that impact cell proliferation . Its substrates include proteins involved in mRNA splicing, signal transduction, gene transcription, and DNA repair .
Mode of Action
This compound interacts with PRMT5, inhibiting its function . This inhibition leads to a decrease in the symmetric dimethylation of arginine (SDMA) on various proteins, including those involved in mRNA splicing, signal transduction, gene transcription, and DNA repair . One mechanism of action of this compound is via inhibition of cellular mRNA splicing and upregulation of tumor suppressor function .
Biochemical Pathways
The inhibition of PRMT5 by this compound affects several biochemical pathways. It leads to alternative splicing of MDM4, a negative regulator of p53, and subsequent activation of the p53 pathway . This results in growth arrest and apoptosis, particularly in TP53 wild-type cancer cell lines .
Result of Action
The inhibition of PRMT5 by this compound leads to significant cellular effects. It inhibits proliferation and induces cell death in a broad range of solid and hematologic tumor cell lines . It also exhibits potent anti-tumor activity in vivo in animal models, including in preclinical models of myeloid malignancies .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. It is known that the compound has shown efficacy in both in vitro and in vivo environments .
生化分析
Biochemical Properties
GSK3326595 plays a significant role in biochemical reactions by inhibiting PRMT5 . PRMT5 is an enzyme that catalyzes the transfer of methyl groups to the arginine residues of histones and other proteins . By inhibiting PRMT5, this compound can affect the methylation status of these proteins, thereby influencing their function .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes . It can inhibit cancer cell proliferation and induce pro-inflammatory macrophage polarization . Furthermore, it has been reported to increase hepatic triglyceride levels without affecting atherosclerosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to PRMT5, thereby inhibiting its enzymatic activity . This leads to changes in the methylation status of proteins, which can affect their function and ultimately influence cellular processes such as cell proliferation and inflammation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of protein methylation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GSK3326595 typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the piperidinyl and isoquinolinyl groups through various coupling reactions. Common reagents used in these steps include amines, acyl chlorides, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of automated synthesizers may be employed to scale up the production process.
化学反应分析
Types of Reactions
GSK3326595 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Reaction conditions may vary, but they often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidine derivatives with varying substituents. Examples might include:
- 4-amino-5-(hydroxymethyl)-2-methylpyrimidine
- 2,4-diamino-6-hydroxypyrimidine
- 5-fluorouracil
Uniqueness
The uniqueness of GSK3326595 lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.
生物活性
GSK3326595, also known as pemrametostat, is a selective, reversible inhibitor of protein arginine methyltransferase 5 (PRMT5). This compound is currently under investigation for its potential therapeutic effects in various hematological malignancies, including myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and acute myeloid leukemia (AML). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical findings, and relevant case studies.
This compound exerts its biological effects primarily through the inhibition of PRMT5, an enzyme implicated in several cellular processes, including gene expression regulation, RNA splicing, and cell proliferation. By inhibiting PRMT5, this compound disrupts the methylation of arginine residues on histones and non-histone proteins, leading to altered gene expression profiles that favor apoptosis and inhibit tumor growth.
Key Mechanisms:
- Inhibition of mRNA Splicing: this compound has been shown to affect cellular mRNA splicing, particularly in cells with mutations in splicing factors such as SRSF2 and U2AF1. This alteration can lead to the reactivation of tumor suppressor genes .
- Induction of Autophagy: Research indicates that this compound treatment increases autophagy activity in cancer cells, which may contribute to its anticancer effects by promoting cell death .
- Targeting Specific Mutations: The efficacy of this compound appears to be enhanced in patients with specific genetic mutations associated with myeloid neoplasms .
Study Design
A Phase I/II clinical trial evaluated the safety and efficacy of this compound in patients with relapsed/refractory myeloid neoplasms. The study enrolled 30 patients with a median age of 73.5 years. Participants received either 400 mg or 300 mg doses of this compound daily.
Results
- Clinical Benefit Rate (CBR): Out of the 30 patients, 17% achieved clinical benefit, with four patients exhibiting stable disease for over eight weeks and one achieving a minor clinical response .
- Adverse Events: Common side effects included decreased platelet count (27%), dysgeusia (23%), fatigue (20%), and nausea (20%). These adverse events were consistent with other studies involving PRMT5 inhibitors .
- Pharmacokinetics: this compound demonstrated rapid absorption with a peak plasma concentration reached approximately two hours post-administration and a terminal half-life of 4–6 hours .
Case Study 1: Efficacy in Specific Mutant Populations
In one notable case within the clinical trial, a patient with an SRSF2 mutation showed significant clinical benefit from this compound treatment. This suggests that genetic profiling may enhance patient selection for PRMT5 inhibitor therapies.
Case Study 2: Autophagy Induction in Breast Cancer
In preclinical models involving breast cancer cells, this compound treatment led to increased levels of autophagy markers. This finding supports the hypothesis that PRMT5 inhibition can modulate autophagic pathways to enhance therapeutic efficacy against certain cancer types .
Comparative Data
The following table summarizes key findings from various studies on the biological activity and clinical outcomes associated with this compound:
Study Type | Patient Population | Dose (mg) | Clinical Benefit Rate (%) | Common Adverse Events |
---|---|---|---|---|
Phase I/II Trial | MDS/AML Patients | 300-400 | 17 | Decreased platelet count (27%) |
Preclinical | Breast Cancer Models | N/A | N/A | Increased autophagy activity |
Preclinical | Myeloid Neoplasms | N/A | N/A | N/A |
属性
IUPAC Name |
6-[(1-acetylpiperidin-4-yl)amino]-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyrimidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-17(31)30-10-7-20(8-11-30)28-23-12-22(26-16-27-23)24(33)25-13-21(32)15-29-9-6-18-4-2-3-5-19(18)14-29/h2-5,12,16,20-21,32H,6-11,13-15H2,1H3,(H,25,33)(H,26,27,28)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCCNYVTIWRPIZ-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1616392-22-3 | |
Record name | GSK-3326595 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616392223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PEMRAMETOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXT8SZ6875 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。